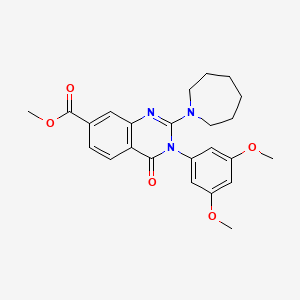

Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

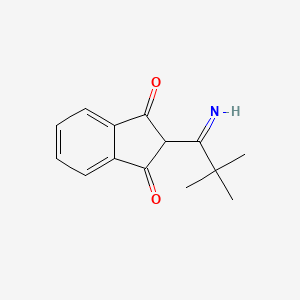

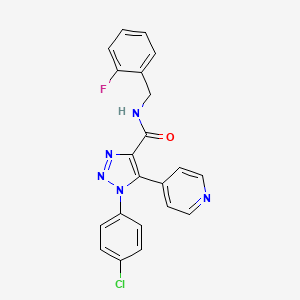

The compound "Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of a quinazoline core, a seven-membered azepine ring, and various substituents that can significantly alter their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate was developed from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The structure of the target compound includes a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms at non-adjacent positions. The azepine ring, a seven-membered heterocycle containing nitrogen, is known to be formed from reactions involving quinolines, as evidenced by the formation of azepino[1,2-a]quinolines in reactions with dimethyl acetylenedicarboxylate . The presence of the dimethoxyphenyl group suggests additional steric and electronic effects that could influence the molecule's reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the reactions of similar heterocyclic compounds have been studied. For example, the formation of azepines from 2-methylquinolines and dimethyl acetylenedicarboxylate has been investigated, with the mechanism involving the formation of a spiro intermediate rather than an ester shift . Additionally, various azepines have been synthesized from substituted 2-methylquinolines, indicating that the substituents on the quinoline core can lead to diverse reaction pathways and products .

Physical and Chemical Properties Analysis

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into related benzazepine derivatives and heterocyclic compounds provides insight into synthetic pathways that could be relevant for the synthesis and application of Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. Studies have detailed the synthesis of various benzazepine derivatives through reactions leading to different assembly structures, exploring hydrogen-bonded assemblies in multiple dimensions (Guerrero et al., 2014). Additionally, reactions of heterocyclic compounds with acetylenedicarboxylic esters have been investigated, highlighting mechanisms that yield dihydroazepines and benzoquinolizines (Acheson, Gagan, & Harrison, 1968), potentially relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and crystallization behaviors of related compounds have been analyzed to understand their chemical properties and potential applications. For instance, the synthesis and molecular structure of benzazepine derivatives and their rearrangement into quinolines and pyrrolo[2,3-b]quinolines have been studied, providing insights into possible synthetic routes and structural transformations (Vogel, Troxler, & Lindenmann, 1969).

Antibacterial Activity

While the specific compound mentioned does not have directly related studies on antibacterial activities, research on structurally similar compounds, such as various isocephems, has been conducted to evaluate their effectiveness against bacterial strains, including MRSA and Enterococcus faecalis (Tsubouchi et al., 1994). This suggests a potential area of application for the compound if its structure can be related to known antibacterial agents.

Mechanistic Studies

Mechanistic studies, such as those exploring the formation of azepines from quinolines and the role of carbon-13 tracer in elucidating reaction pathways, offer valuable insights into the synthetic chemistry involving similar compounds (Acheson & Flowerday, 1975). These studies can inform the synthesis and potential modifications of Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate for specific applications.

properties

IUPAC Name |

methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-30-18-13-17(14-19(15-18)31-2)27-22(28)20-9-8-16(23(29)32-3)12-21(20)25-24(27)26-10-6-4-5-7-11-26/h8-9,12-15H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCKXCHHDYQKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)

![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)

![6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2499291.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)

![7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2499302.png)